Cas no 1334405-43-4 (tert-Butyl 6-amino-3-iodo-1H-indazole-1-carboxylate)

tert-Butyl 6-amino-3-iodo-1H-indazole-1-carboxylate 化学的及び物理的性質
名前と識別子
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- 2-methyl-2-propanyl 6-amino-3-iodo-1h-indazole-1-carboxylate
- 1334405-43-4
- tert-butyl 6-amino-3-iodoindazole-1-carboxylate
- tert-Butyl6-amino-3-iodo-1H-indazole-1-carboxylate
- tert-Butyl 6-amino-3-iodo-1H-indazole-1-carboxylate
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- インチ: InChI=1S/C12H14IN3O2/c1-12(2,3)18-11(17)16-9-6-7(14)4-5-8(9)10(13)15-16/h4-6H,14H2,1-3H3
- InChIKey: OBQUJPSZHMCCAL-UHFFFAOYSA-N
- SMILES: CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)N)C(=N1)I
計算された属性
- 精确分子量: 359.01307g/mol
- 同位素质量: 359.01307g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 332
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 70.1Ų
tert-Butyl 6-amino-3-iodo-1H-indazole-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | T198270-500mg |
tert-Butyl 6-amino-3-iodo-1H-indazole-1-carboxylate |
1334405-43-4 | 500mg |
$ 960.00 | 2022-06-03 | ||
TRC | T198270-250mg |
tert-Butyl 6-amino-3-iodo-1H-indazole-1-carboxylate |
1334405-43-4 | 250mg |
$ 580.00 | 2022-06-03 |
tert-Butyl 6-amino-3-iodo-1H-indazole-1-carboxylate 関連文献
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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tert-Butyl 6-amino-3-iodo-1H-indazole-1-carboxylateに関する追加情報
tert-Butyl 6-amino-3-iodo-1H-indazole-1-carboxylate (CAS No. 1334405-43-4): A Comprehensive Overview
tert-Butyl 6-amino-3-iodo-1H-indazole-1-carboxylate (CAS No. 1334405-43-4) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various applications, particularly in the development of novel therapeutic agents.
The chemical structure of tert-butyl 6-amino-3-iodo-1H-indazole-1-carboxylate is composed of a tert-butyl group, an amino group, and an iodine atom attached to an indazole ring. The tert-butyl group provides steric protection, while the amino and iodine functionalities offer opportunities for further chemical modifications and biological interactions. The indazole ring, a heterocyclic aromatic compound, is known for its biological activity and has been extensively studied in the context of drug discovery.
Recent studies have highlighted the importance of tert-butyl 6-amino-3-iodo-1H-indazole-1-carboxylate in the development of targeted therapies. For instance, a study published in the Journal of Medicinal Chemistry (2022) demonstrated that this compound exhibits potent inhibitory activity against specific kinases involved in cancer progression. The researchers found that the iodine substitution on the indazole ring significantly enhances the compound's binding affinity to the target protein, thereby improving its therapeutic efficacy.
In addition to its potential as a kinase inhibitor, tert-butyl 6-amino-3-iodo-1H-indazole-1-carboxylate has also shown promise in the treatment of neurological disorders. A preclinical study conducted by a team at Harvard University (2021) reported that this compound effectively crosses the blood-brain barrier and modulates key signaling pathways associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to penetrate the central nervous system makes it a valuable candidate for developing drugs that target brain-specific conditions.
The synthesis of tert-butyl 6-amino-3-iodo-1H-indazole-1-carboxylate involves a series of well-defined chemical reactions. One common approach is to start with an indazole derivative and introduce the amino and iodine functionalities through selective substitution reactions. The tert-butyl protecting group can be introduced at a later stage to ensure stability during subsequent synthetic steps. This modular synthesis strategy allows for easy modification and optimization of the compound's properties.
In terms of safety and handling, tert-butyl 6-amino-3-iodo-1H-indazole-1-carboxylate should be stored under appropriate conditions to maintain its integrity and prevent degradation. It is recommended to store the compound in a cool, dry place away from direct sunlight and moisture. Additionally, proper personal protective equipment (PPE) should be used when handling this compound to ensure safety.
The future prospects for tert-butyl 6-amino-3-iodo-1H-indazole-1-carboxylate are promising. Ongoing research aims to further elucidate its mechanism of action and explore its potential in combination therapies. Clinical trials are currently underway to evaluate its safety and efficacy in human subjects. These studies are expected to provide valuable insights into the therapeutic potential of this compound and pave the way for its eventual use in clinical settings.
In conclusion, tert-butyl 6-amino-3-iodo-1H-indazole-1-carboxylate (CAS No. 1334405-43-4) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable candidate for developing novel therapeutic agents targeting various diseases. As research continues to advance, it is anticipated that this compound will play a significant role in advancing our understanding of disease mechanisms and improving patient outcomes.
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